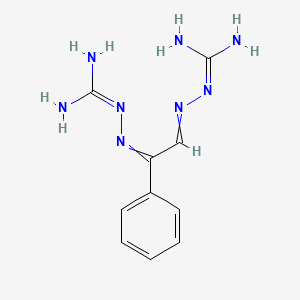
Hydrazinecarboximidamide, 2,2'-(1-phenyl-1,2-ethanediylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- is a chemical compound with the molecular formula C10H15ClN8. It is also known by its CAS number 71312-77-1. This compound is characterized by its unique structure, which includes a phenyl group and two hydrazinecarboximidamide moieties connected by an ethanediylidene bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- typically involves the reaction of aminoguanidine hydrochloride with phenylglyoxal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to maintain optimal conditions and yield .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydrazine derivatives, while reduction can produce simpler hydrazine compounds .
Scientific Research Applications
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1-
Properties
CAS No. |
76430-86-9 |
|---|---|
Molecular Formula |
C10H14N8 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-[[2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine |
InChI |
InChI=1S/C10H14N8/c11-9(12)17-15-6-8(16-18-10(13)14)7-4-2-1-3-5-7/h1-6H,(H4,11,12,17)(H4,13,14,18) |
InChI Key |
GUWYZFXTOZCQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C=NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















